molecular formula C14H13F3N2OS B3019742 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-58-5

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B3019742
CAS No.: 339101-58-5
M. Wt: 314.33
InChI Key: JPSKISWKXWRROJ-UHFFFAOYSA-N
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Description

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at the 6-position, a 4-methylbenzylsulfanyl moiety at the 2-position, and a methyl group at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl substituent modulates electronic properties and reactivity .

Properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-3-5-10(6-4-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKISWKXWRROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with strong nucleophiles under basic conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, facilitated by catalysts such as palladium or copper.

Major products from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives.

Scientific Research Applications

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The pyrimidinone core is crucial for its structural integrity and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name 2-Substituent 3-Substituent Molecular Formula Molecular Weight Key Properties/Notes Reference
3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Methylbenzylsulfanyl Methyl C₁₆H₁₅F₃N₂OS 342.38 High lipophilicity; potential CDK2 inhibition activity inferred from analogs
2-[(4-Chlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Chlorobenzylsulfanyl Methyl C₁₃H₁₀ClF₃N₂OS 334.75 Enhanced electron-withdrawing effect from Cl; >90% purity
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Methylbenzylsulfanyl Propyl C₁₆H₁₇F₃N₂OS 342.38 Increased alkyl chain length improves membrane permeability
3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Methylsulfanyl Methyl C₇H₇F₃N₂OS 224.20 Reduced steric bulk; lower molecular weight
2-[(2-Methylbenzyl)sulfanyl]-6-amino-4(3H)-pyrimidinone 2-Methylbenzylsulfanyl -NH₂ C₁₂H₁₃N₃OS 247.31 Amino group enhances hydrogen bonding; intermediate in CDK inhibitor synthesis
2-{[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid Heterocyclic sulfanyl Acetic acid C₁₂H₁₁F₃N₄O₂S 332.30 Carboxylic acid group improves solubility; 95% purity

Key Observations:

Substituent Effects on Lipophilicity: The 4-methylbenzylsulfanyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to methylsulfanyl (logP ~1.8) .

Steric and Electronic Modifications :

  • Propyl substitution at the 3-position (vs. methyl) increases steric bulk, which may hinder interactions with enzyme active sites but improve pharmacokinetic properties .
  • Trifluoromethyl groups universally enhance metabolic stability and electronegativity across all analogs .

Biological Relevance :

  • Analogs with benzylsulfanyl groups (e.g., 4-methylbenzyl, 4-chlorobenzyl) are frequently explored as kinase inhibitors (e.g., CDK2), leveraging their ability to occupy hydrophobic pockets .
  • The acetic acid derivative (Table 1, last entry) demonstrates how polar substituents can balance lipophilicity for improved aqueous solubility .

Biological Activity

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidinone core and various substituents, suggest diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C14H13F3N2OS
  • Molecular Weight : 314.33 g/mol
  • CAS Number : 339101-58-5

The compound's structure includes a trifluoromethyl group that enhances its binding affinity and metabolic stability, while the sulfanyl group may participate in redox reactions, influencing its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing bioavailability. The sulfanyl moiety can engage in redox reactions, potentially modulating the activity of various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. A study found that compounds with a similar structure demonstrated activity against both Gram-positive bacteria and yeast, although they were inactive against Gram-negative bacteria . The incorporation of the trifluoromethyl group at the 6-position was particularly favorable for enhancing antimicrobial potency.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position of the pyrimidinone ring could significantly impact cytotoxicity, with some derivatives showing low selectivity towards cancer cells .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Activity Observed MIC (μM) Cytotoxicity (IC50 μM)
AntimicrobialGram-positive bacteriaYes4.9>100
AntimicrobialYeastYesNot specifiedNot specified
AnticancerHepG2 cell lineYesNot specifiedVaries by derivative

Case Studies

  • Antitubercular Activity : A related study identified trifluoromethyl pyrimidinones with potent antitubercular activity. Among these, one compound exhibited an MIC of 4.9 μM against Mycobacterium tuberculosis with no cytotoxicity observed at concentrations above 100 μM .
  • Cytotoxicity Assessment : Another investigation into the cytotoxic effects of pyrimidinone derivatives revealed that while many showed significant anticancer activity, they also exhibited varying levels of toxicity towards non-cancerous cells, highlighting the need for further optimization to enhance selectivity .

Q & A

Q. What are the key synthetic routes for 3-methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting brominated pyrimidinones with thiols like 4-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethyl group is typically introduced early via intermediates like brominated 4-(trifluoromethyl)pyrimidines . Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. For example, excess thiol (1.2–1.5 equivalents) improves sulfanyl group incorporation .

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl sulfanyl at C2, trifluoromethyl at C6) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 343.1) .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to moisture and light due to the sulfanyl group. Long-term stability tests recommend storage at –20°C in amber vials under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from oxidants .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations model electronic properties, such as the electron-withdrawing effect of the trifluoromethyl group, which enhances electrophilicity at C4/C5. Molecular docking studies predict interactions with biological targets (e.g., TNF-α or HIV reverse transcriptase) by analyzing hydrogen bonding and hydrophobic contacts with the methylbenzyl sulfanyl moiety .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., TNF-α activation vs. antiviral activity) often arise from assay conditions. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for TNF-α) and control for metabolic stability via liver microsome incubation .
  • SAR analysis : Compare analogs (e.g., replacing trifluoromethyl with cyano) to identify critical pharmacophores .

Q. How does the methylbenzyl sulfanyl group influence metabolic stability?

In vitro metabolism studies with human liver microsomes reveal that the sulfanyl group undergoes oxidation to sulfoxide/sulfone derivatives, reducing bioavailability. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) extends half-life from 2.1 to 5.3 hours, suggesting CYP3A4-mediated oxidation .

Q. What crystallographic data support its interaction with enzymatic targets?

Co-crystallization studies with HIV-1 reverse transcriptase (PDB ID: 5ZJ analogs) show the trifluoromethyl group occupies a hydrophobic pocket, while the pyrimidinone core forms π-π stacking with Tyr181. Mutagenesis (e.g., Tyr181Ala) reduces binding affinity by 12-fold, validating the interaction .

Methodological Considerations

Q. How to optimize regioselectivity during functionalization of the pyrimidinone core?

Regioselective substitution at C2 is achieved using directing groups (e.g., nitro at C5), which polarize the ring. For example, nitration at C5 precedes sulfanyl group installation at C2 via SNAr reactions, with yields >80% .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-PDA : Uses a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities <0.1% .
  • LC-MS/MS : Identifies degradation products (e.g., sulfoxide at m/z 359.1) .

Contradictions and Future Directions

  • Contradiction : Some studies report potent TNF-α activation , while others highlight antiviral activity . This may reflect dual mechanisms or off-target effects.
  • Recommendation : Conduct proteome-wide affinity profiling (e.g., CETSA) to map additional targets .

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